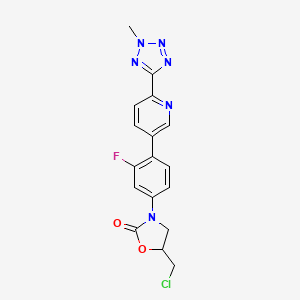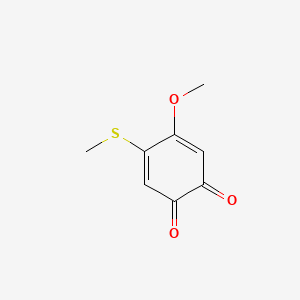
4-クロロアニリン-d4
概要
説明
4-CHLOROANILINE-2,3,5,6-D4 is a deuterated analog of 4-chloroaniline, a widely used industrial chemical and known environmental pollutant. The deuterated compound has been synthesized for use in scientific research, particularly in drug development and environmental studies. The molecular formula of 4-CHLOROANILINE-2,3,5,6-D4 is C6H6ClN, and it has a molecular weight of 131.595.
科学的研究の応用
4-CHLOROANILINE-2,3,5,6-D4 has several scientific research applications, including:
Chemistry: Used as a reagent and precursor in the synthesis of various drugs and dyestuffs.
Biology: Employed in studies involving deuterium-labeled compounds to trace metabolic pathways and understand biological processes.
Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of deuterated drugs.
Industry: Applied in the production of specialty chemicals and materials with enhanced properties.
生化学分析
Biochemical Properties
4-Chloroaniline-d4 plays a significant role in biochemical reactions. It has been found that certain bacteria, such as Acinetobacter baumannii CA2, Pseudomonas putida CA16, and Klebsiella sp. CA17, can utilize 4-Chloroaniline-d4 as a sole carbon and nitrogen source . The biodegradation in these bacteria occurs via a modified ortho-cleavage pathway .
Cellular Effects
4-Chloroaniline-d4 has been shown to have effects on various types of cells and cellular processes. For instance, it has been found that bacteria can survive in the presence of 4-Chloroaniline-d4 at higher concentrations (up to 1.2 mM), although with a slower growth rate .
Molecular Mechanism
The molecular mechanism of action of 4-Chloroaniline-d4 involves its interaction with biomolecules. The activity of chlorocatechol 1, 2-dioxygenase, an enzyme involved in the degradation of chlorinated aromatic compounds, is markedly induced in the presence of 4-Chloroaniline-d4 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloroaniline-d4 change over time. For instance, it has been observed that the degradation efficiency of 4-Chloroaniline-d4 by bacteria decreases at higher concentrations .
Metabolic Pathways
4-Chloroaniline-d4 is involved in specific metabolic pathways. It is predominantly generated by microbial transformation of phenylurea, acylanilide, and phenylcarbamate herbicides . The biodegradation in bacteria occurs via a modified ortho-cleavage pathway .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 4-CHLOROANILINE-2,3,5,6-D4 typically involves the deuteration of 4-chloroaniline. One common method is the exchange of hydrogen atoms with deuterium atoms using deuterated reagents under specific conditions. For example, the compound can be synthesized by reacting 4-chloroaniline with deuterated water (D2O) in the presence of a deuterium exchange catalyst .
Industrial Production Methods
Industrial production of 4-CHLOROANILINE-2,3,5,6-D4 may involve large-scale deuteration processes using specialized equipment to ensure high yield and purity. The process typically includes steps such as deuterium exchange, purification, and quality control to meet the required standards for scientific research applications .
化学反応の分析
Types of Reactions
4-CHLOROANILINE-2,3,5,6-D4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
作用機序
The mechanism of action of 4-CHLOROANILINE-2,3,5,6-D4 involves its interaction with molecular targets and pathways in biological systems. The deuterium atoms in the compound can influence the rate of metabolic reactions, leading to differences in the pharmacokinetics and pharmacodynamics compared to non-deuterated analogs. This can result in altered absorption, distribution, metabolism, and excretion (ADME) profiles, making it valuable for drug development and environmental studies .
類似化合物との比較
Similar Compounds
4-Chloroaniline: The non-deuterated analog of 4-CHLOROANILINE-2,3,5,6-D4, widely used in industrial applications and known for its environmental impact.
Dichloroanilines: Compounds with two chlorine atoms substituted on the aniline ring, used in the production of dyes and herbicides.
Uniqueness
4-CHLOROANILINE-2,3,5,6-D4 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium labeling allows for precise tracing of metabolic pathways and offers insights into the behavior of deuterated drugs compared to their non-deuterated counterparts.
特性
IUPAC Name |
4-chloro-2,3,5,6-tetradeuterioaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNSCYSYFYORTR-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])Cl)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191656-33-4 | |
| Record name | Benzen-2,3,5,6-d4-amine, 4-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191656334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 191656-33-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















